

A Technical Guide to Hafnium Tetranitrate: Formula, Structure, and Applications

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Compound of Interest

Compound Name: *Hafnium tetranitrate*

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This technical guide provides a comprehensive overview of **hafnium tetranitrate**, a volatile, inorganic hafnium compound. The document details its chemical formula, molecular structure, synthesis protocols, and its application as a precursor in the fabrication of hafnium oxide thin films.

Chemical Formula and Nomenclature

Hafnium tetranitrate, also known as Hafnium(IV) nitrate, is an inorganic compound with the chemical formula $\text{Hf}(\text{NO}_3)_4$.^[1] It is a salt of hafnium in its +4 oxidation state and nitric acid.

Molecular Structure

Precise experimental crystal structure data for **hafnium tetranitrate** is not readily available in the surveyed literature. However, it is isomorphous with titanium(IV) nitrate, $\text{Ti}(\text{NO}_3)_4$, and tin(IV) nitrate, $\text{Sn}(\text{NO}_3)_4$.^[2] Therefore, the structural data for $\text{Ti}(\text{NO}_3)_4$ can be used as a close approximation for the molecular geometry of $\text{Hf}(\text{NO}_3)_4$.

In the solid state, the central hafnium atom is coordinated to four bidentate nitrate ligands. This means each nitrate group binds to the hafnium center through two of its oxygen atoms. The four nitrate groups are arranged in a flattened tetrahedral geometry around the hafnium atom.

Table 1: Crystallographic Data for $\text{Ti}(\text{NO}_3)_4$ (as an analogue for $\text{Hf}(\text{NO}_3)_4$)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	7.80 Å
b	13.57 Å
c	10.34 Å
β	125.0°
Z	4
Data sourced from the crystal structure of Ti(NO ₃) ₄ . [1] [3]	

Table 2: Selected Bond Distances for Ti(NO₃)₄ (as an analogue for Hf(NO₃)₄)

Bond	Average Length (Å)
Ti-O	2.068
N-O (coordinated)	1.29
N-O (uncoordinated)	1.185
Data sourced from the crystal structure of Ti(NO ₃) ₄ . [2] [4]	

Synthesis of Anhydrous Hafnium Tetranitrate

Anhydrous **hafnium tetranitrate** can be synthesized through the reaction of hafnium tetrachloride (HfCl₄) with dinitrogen pentoxide (N₂O₅).[\[1\]](#)

Experimental Protocol

Materials:

- Hafnium tetrachloride (HfCl₄)

- Dinitrogen pentoxide (N₂O₅)
- Anhydrous, non-polar solvent (e.g., carbon tetrachloride)

Procedure:

- A solution of hafnium tetrachloride in an anhydrous, non-polar solvent is prepared in a reaction vessel under an inert atmosphere (e.g., dry nitrogen or argon) to prevent hydrolysis.
- Dinitrogen pentoxide is slowly added to the hafnium tetrachloride solution at a low temperature, typically around -78 °C, to control the exothermic reaction.
- The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.
- The resulting white precipitate of **hafnium tetranitrate** is collected by filtration under an inert atmosphere.
- The product is washed with the anhydrous solvent to remove any unreacted starting materials and byproducts.
- The **hafnium tetranitrate** is then dried under vacuum to remove any residual solvent. The final product is a white, crystalline solid.

The overall reaction is as follows:

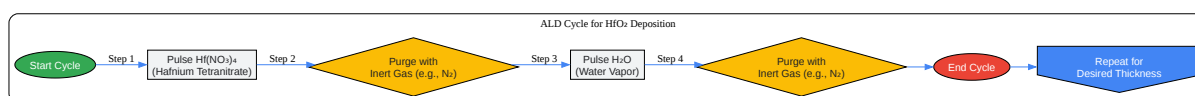


Application in Atomic Layer Deposition (ALD) of Hafnium Oxide (HfO₂)

Hafnium tetranitrate is a key precursor for the deposition of high-quality hafnium oxide (HfO₂) thin films using Atomic Layer Deposition (ALD). HfO₂ is a high-k dielectric material used in modern semiconductor devices.

ALD Experimental Workflow

The ALD process for HfO_2 using **hafnium tetranitrate** and a co-reactant (e.g., water vapor) is a cyclical process, with each cycle depositing a monolayer of HfO_2 .



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Caption: ALD cycle for HfO_2 using $\text{Hf}(\text{NO}_3)_4$ precursor.

Description of the ALD Cycle:

- **$\text{Hf}(\text{NO}_3)_4$ Pulse:** A pulse of vaporized **hafnium tetranitrate** is introduced into the reaction chamber. The precursor molecules chemisorb onto the substrate surface.
- **Purge 1:** The chamber is purged with an inert gas (e.g., nitrogen) to remove any unreacted precursor and gaseous byproducts.
- **H_2O Pulse:** A pulse of a co-reactant, typically water vapor, is introduced into the chamber. The water molecules react with the surface-adsorbed hafnium-containing species to form a monolayer of hafnium oxide and release byproducts.
- **Purge 2:** The chamber is purged again with the inert gas to remove the co-reactant and any gaseous byproducts from the reaction.

This cycle is repeated until the desired thickness of the HfO_2 thin film is achieved. The self-limiting nature of the surface reactions in ALD allows for precise thickness control at the atomic level.

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Phone: (601) 213-4426

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